molecular formula C15H20N2O4 B2640809 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol CAS No. 2034270-51-2

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol

Cat. No.: B2640809
CAS No.: 2034270-51-2
M. Wt: 292.335
InChI Key: STTSLSQIXOIVAF-UHFFFAOYSA-N
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Description

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol is a complex organic compound that features a pyridine ring substituted with an oxan-4-ylmethoxy group and a carbonyl group, as well as an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol typically involves multiple steps, starting from commercially available precursors

    Synthesis of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization.

    Introduction of the Oxan-4-ylmethoxy Group: The oxan-4-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the oxan-4-ylmethoxy group.

    Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving pyridine and azetidin-3-ol derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol involves its interaction with specific molecular targets and pathways. The pyridine ring and azetidin-3-ol moiety may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol is unique due to its combination of a pyridine ring with an oxan-4-ylmethoxy group and an azetidin-3-ol moiety. This combination imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-13-8-17(9-13)15(19)12-1-2-14(16-7-12)21-10-11-3-5-20-6-4-11/h1-2,7,11,13,18H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTSLSQIXOIVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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